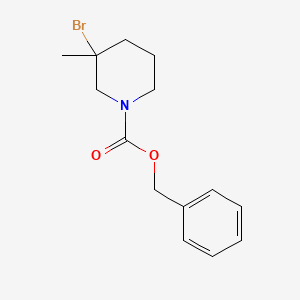
Benzyl 3-bromo-3-methylpiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 3-bromo-3-methylpiperidine-1-carboxylate: is an organic compound with the molecular formula C15H20BrNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound features a benzyl group attached to the nitrogen atom, a bromomethyl group at the 3-position, and a carboxylate ester at the 1-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-bromo-3-methylpiperidine-1-carboxylate typically involves the bromination of a piperidine derivative. One common method includes the reaction of 3-methylpiperidine with bromine in the presence of a suitable solvent, such as dichloromethane, to introduce the bromomethyl group. The resulting intermediate is then reacted with benzyl chloroformate to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control systems allows for consistent production of the compound with minimal impurities. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.
化学反応の分析
Types of Reactions: Benzyl 3-bromo-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol, which can be further modified.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under mild conditions to achieve substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the ester group to an alcohol.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as hydroxymethyl, aminomethyl, or thiomethyl derivatives can be formed.
Oxidation Products: Oxidation can yield products with additional functional groups, such as carboxylic acids or ketones.
Reduction Products: Reduction typically yields the corresponding alcohol derivative.
科学的研究の応用
Chemistry: Benzyl 3-bromo-3-methylpiperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for constructing complex molecules in medicinal chemistry and materials science.
Biology: In biological research, the compound can be used to study the effects of piperidine derivatives on biological systems. Its structural features allow for the exploration of interactions with enzymes, receptors, and other biomolecules.
Medicine: The compound has potential applications in drug discovery and development. Its ability to undergo various chemical modifications makes it a versatile scaffold for designing new therapeutic agents with improved efficacy and selectivity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its role as an intermediate in the synthesis of high-value products highlights its importance in industrial applications.
作用機序
The mechanism of action of Benzyl 3-bromo-3-methylpiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins. The carboxylate ester can undergo hydrolysis to release the active piperidine derivative, which can further interact with biological targets.
類似化合物との比較
Benzyl 3-chloro-3-methylpiperidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Benzyl 3-methylpiperidine-1-carboxylate: Lacks the halogen substituent, resulting in different reactivity.
Benzyl 3-bromo-3-ethylpiperidine-1-carboxylate: Contains an ethyl group instead of a methyl group, affecting its steric properties.
Uniqueness: Benzyl 3-bromo-3-methylpiperidine-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for specific chemical transformations. The combination of the benzyl group and the piperidine ring enhances its potential for diverse applications in research and industry.
特性
分子式 |
C14H18BrNO2 |
|---|---|
分子量 |
312.20 g/mol |
IUPAC名 |
benzyl 3-bromo-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H18BrNO2/c1-14(15)8-5-9-16(11-14)13(17)18-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3 |
InChIキー |
YESBDNXBIVNGGP-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




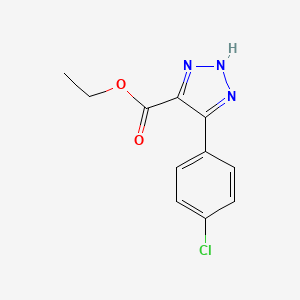
![1H-Pyrido[3,2-C][1,2]thiazine](/img/structure/B13956786.png)
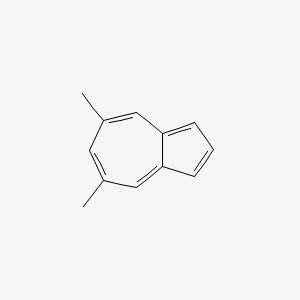
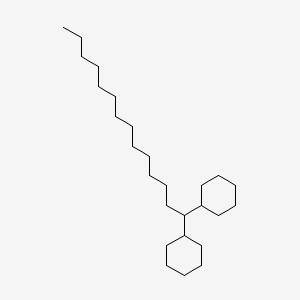

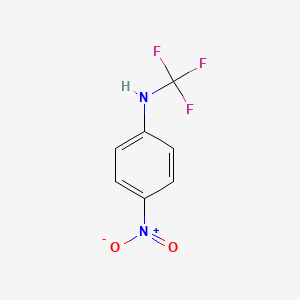




![4,7-Methano-7H-thieno[2,3-C]azepine](/img/structure/B13956816.png)
![(2R)-2,3-diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13956821.png)
